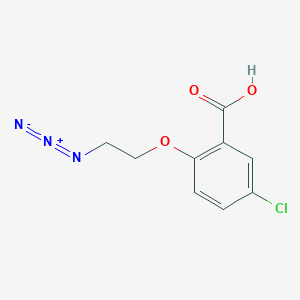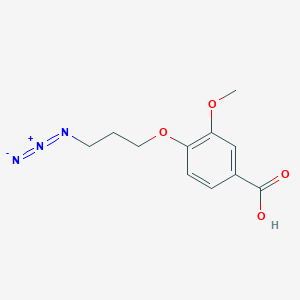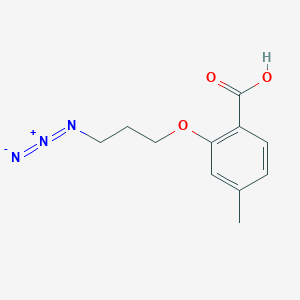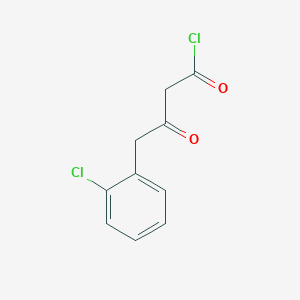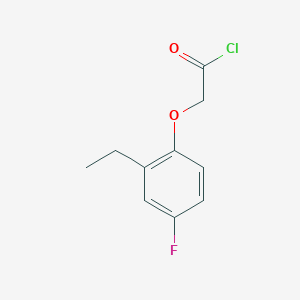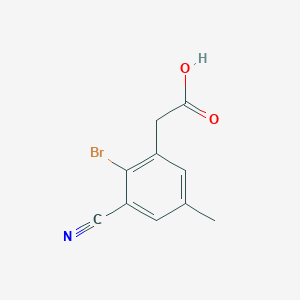
2-(2-Bromo-3-cyano-5-methylphenyl)acetic acid
Overview
Description
2-(2-Bromo-3-cyano-5-methylphenyl)acetic acid, also known as 2-Bromo-3-cyano-5-methylphenylacetic acid (BCMPA) is an organic compound that has been used in various scientific studies. BCMPA is an important synthetic intermediate in the preparation of various drugs and pharmaceuticals. It is a colourless crystalline solid with a melting point of 161-162°C, and is soluble in polar organic solvents such as dimethylformamide and dimethylsulfoxide.
Mechanism of Action
The mechanism of action of BCMPA is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are hormones that help regulate inflammation. It is also believed to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are hormones that help regulate inflammation.
Biochemical and Physiological Effects
BCMPA has been shown to have anti-inflammatory and anti-cancer properties in animal studies. It has also been shown to have anti-allergic and anti-microbial properties. In addition, BCMPA has been shown to have anti-oxidant properties, which may help protect against oxidative damage caused by free radicals.
Advantages and Limitations for Lab Experiments
BCMPA is a relatively inexpensive and easy to synthesize compound, making it an attractive choice for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that BCMPA is moderately toxic, and should be handled with care.
Future Directions
BCMPA has potential applications in the development of new drugs and pharmaceuticals. It could be used in the synthesis of new anti-inflammatory and anti-cancer drugs. It could also be used in the synthesis of new polymers, such as polyurethanes and polycarbonates. In addition, BCMPA could be used in the synthesis of new organic and inorganic compounds, such as dyes, pigments, and catalysts. Finally, BCMPA could be used in the development of new anti-allergic and anti-microbial drugs.
Scientific Research Applications
BCMPA has been used in a variety of scientific research applications. It has been used to synthesize various drugs and pharmaceuticals, such as analgesics, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, BCMPA has been used in the synthesis of a wide range of organic and inorganic compounds, such as dyes, pigments, and catalysts.
properties
IUPAC Name |
2-(2-bromo-3-cyano-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(4-9(13)14)10(11)8(3-6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIICUKMTZSEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1413174.png)
![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)
![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)
![C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride](/img/structure/B1413184.png)


